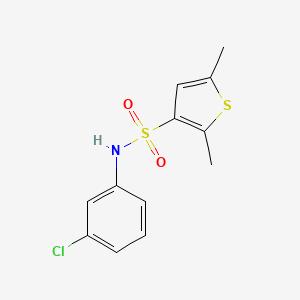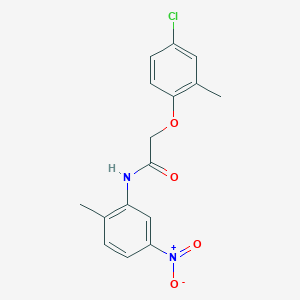![molecular formula C17H13N3O3S B5563820 2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5563820.png)
2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities. Heterocyclic compounds, including thiazolo[3,2-b][1,2,4]triazoles, are known for their diverse chemical properties and biological activities, making them valuable in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones typically involves one-step or multi-step reactions that incorporate various building blocks, including methoxyphenyl and furyl derivatives. For example, the synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones has been achieved through a smooth one-step synthesis, characterized by analytical and spectral analysis methods such as IR, 1H NMR, 13C NMR, and FABMS (Raj & Narayana, 2006).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazoles and related compounds is often determined using X-ray crystallography, NMR, MS, and IR techniques. These methods provide detailed insights into the molecular geometry, electron distribution, and chemical bonding, which are crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of new triazolo-thiadiazole derivatives has been investigated, revealing their geometrical parameters and molecular arrangement (Dong & Wang, 2005).
Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthesis of Anti-HIV Agents : A study investigated the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. The cyclocondensation approach was used, leading to compounds with varying yields. However, initial anti-HIV evaluation found the compounds inactive, suggesting a need for further optimization (Liu, Shih, & Lee, 1993).
Anticonvulsant Activity Evaluation : Another study described the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones and evaluated their anticonvulsant activity. Some compounds exhibited promising activity, indicating potential for further development as anticonvulsant drugs (Raj & Narayana, 2006).
Antimicrobial Activities : Research into 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed that some compounds possess good or moderate antimicrobial activities against test microorganisms. This indicates their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis and Characterization
Novel Synthesis Methods : A one-pot multicomponent condensation method was employed to synthesize 7-(2-methoxyphenyl)-5-methyl-7H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine, showcasing a novel approach in the synthesis of complex heterocyclic compounds (Moradivalikboni et al., 2014).
Molecular Stabilities and Docking Studies : Benzimidazole derivatives were studied for their tautomeric properties, conformations, and potential anti-cancer activities using density functional theory and molecular docking. The findings contribute to understanding the mechanism behind their anti-cancer properties and highlight their potential as EGFR inhibitors (Karayel, 2021).
Corrosion Inhibition : Benzimidazole derivatives were also explored as inhibitors for mild steel corrosion in acidic conditions. Their effectiveness was confirmed through various analytical techniques, indicating their potential use in protecting metal surfaces from corrosion (Yadav et al., 2013).
Propriétés
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-10-3-6-13(23-10)9-14-16(21)20-17(24-14)18-15(19-20)11-4-7-12(22-2)8-5-11/h3-9H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZSDOPZCUPRG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-Methoxyphenyl)-5-[(5-methylfuran-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)
![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)
![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)
![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)
![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)
![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)
![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)
![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)
![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)

